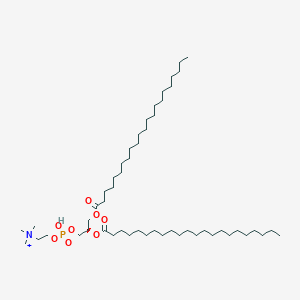

Dibehenoylphosphatidylcholine

Description

Properties

Molecular Formula |

C52H105NO8P+ |

|---|---|

Molecular Weight |

903.4 g/mol |

IUPAC Name |

2-[[(2R)-2,3-di(docosanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/p+1/t50-/m1/s1 |

InChI Key |

HRTBOPUWPUXROO-VCZQVZGSSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC |

Synonyms |

dibehenoyl-PC dibehenoyl-phosphatidylcholine dibehenoylphosphatidylcholine didocosanoylphosphatidylcholine |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Dibehenoylphosphatidylcholine is primarily utilized in the formulation of lipid-based nanoparticles and liposomes, which enhance the solubility and bioavailability of hydrophobic drugs. The following table summarizes key findings regarding its role in drug delivery:

Therapeutic Formulations

The compound has been investigated for its potential therapeutic benefits, particularly in managing liver conditions and metabolic disorders. Notable applications include:

- Liver Steatosis Treatment : Dibehenoylphosphatidylcholine is a component of essential phospholipids that have shown efficacy in reversing liver steatosis. Clinical trials have indicated that it may influence metabolic pathways related to fatty acid synthesis and oxidation, leading to improved liver health outcomes .

- Cancer Therapy : Research indicates that phosphatidylcholine derivatives, including dibehenoylphosphatidylcholine, play a role in modulating choline metabolism, which can impact cancer cell proliferation and response to chemotherapy. Changes in choline metabolite levels have been correlated with treatment responses in breast and prostate cancers .

Biomarker for Clinical Monitoring

Dibehenoylphosphatidylcholine levels have been explored as potential biomarkers for monitoring treatment responses in various cancers:

- Response Prediction : Studies utilizing 1H-MRS imaging have shown that changes in total choline levels can indicate early responses to chemotherapy, aiding clinicians in adjusting treatment plans accordingly .

- Metabolic Pathway Insights : The compound's involvement in choline metabolism provides insights into the biochemical changes occurring during cancer progression and treatment, highlighting its potential as a therapeutic target .

Recent Technological Advances

Recent advancements in nanotechnology have incorporated dibehenoylphosphatidylcholine into innovative formulations aimed at enhancing drug delivery systems:

- Nanoparticle Engineering : The use of phenolic compounds alongside dibehenoylphosphatidylcholine has led to the development of hybrid nanoparticles that exhibit improved biocompatibility and functionality for biomedical applications .

- Encapsulation Techniques : Novel encapsulation methods utilizing dibehenoylphosphatidylcholine have been developed to enhance the solubility and bioavailability of various therapeutic agents, including antioxidants and anti-inflammatory compounds derived from natural sources .

Case Studies

Several studies exemplify the applications of dibehenoylphosphatidylcholine:

- A study on lipid-based nanoparticles demonstrated significant improvements in the delivery of poorly soluble drugs, resulting in enhanced therapeutic efficacy and reduced side effects compared to traditional formulations .

- Clinical trials investigating essential phospholipids containing dibehenoylphosphatidylcholine reported substantial regression of liver steatosis, indicating its potential role in metabolic health management .

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholines

Structural and Physicochemical Properties

DBPC is distinguished from other PCs by its 22-carbon saturated acyl chains . Below is a comparative analysis with structurally related PCs:

Table 1: Key Properties of DBPC and Analogous Phosphatidylcholines

*Note: DBPC’s phase transition temperature is extrapolated from chain-length trends in saturated PCs .

Key Findings:

- Chain Length and Stability : DBPC’s 22-carbon chains result in a higher phase transition temperature (~70°C) compared to DPPC (41.5°C) and DSPC (55°C). This makes DBPC membranes more rigid and thermally stable, ideal for applications requiring prolonged structural integrity .

- Saturation vs. Unsaturation : Unlike unsaturated PCs (e.g., POPC, 16:0/18:1), DBPC’s fully saturated chains eliminate kinks in the lipid tails, reducing membrane fluidity and enhancing mechanical stability .

DBPC in Microbubble Formulations

DBPC is a critical component in xenon microbubbles (XeMBs) for targeted neuroprotection. Its long acyl chains enable:

- Enhanced Stability : DBPC-based microbubbles resist collapse under physiological temperatures and ultrasound pressures .

- Efficient Gas Encapsulation: The rigid DBPC monolayer retains xenon gas effectively, enabling controlled release in traumatic brain injury models .

In contrast, DPPC (shorter chains, lower Tm) is preferred in lung surfactants due to its ability to form dynamic monolayers during respiration . DSPC (intermediate chain length) is used in thermosensitive liposomes for triggered drug release near 55°C .

Lysophosphatidylcholine (LPC) vs. Diacyl PCs

Lyso-PCs like LPC(22:0) (single acyl chain) exhibit distinct behavior:

Research Findings and Limitations

- Microbubble Performance: DBPC/DSPE-PEG5000 (9:1 molar ratio) microbubbles demonstrated superior xenon retention compared to perfluorobutane (PFB) controls, attributed to DBPC’s tight packing .

- Thermal Limitations : While DBPC’s high Tm ensures stability, it may hinder fusion with cell membranes at physiological temperatures, requiring hybrid formulations for certain drug delivery applications .

Q & A

Q. How can Dibehenoylphosphatidylcholine (DBPC) be synthesized and characterized in a research setting?

Methodological Answer: Synthesis typically involves esterification of phosphatidylcholine with behenic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%). For novel compounds, provide full spectral data and elemental analysis in the main manuscript or supplementary materials .

Q. What experimental assays are reliable for quantifying DBPC concentration in biological samples?

Methodological Answer: Use enzymatic or colorimetric assays (e.g., phospholipase D-based hydrolysis coupled to choline oxidase). Include a standard curve with pure DBPC (0–100 µM range) for calibration. Validate sensitivity using spiked recovery experiments in matrices like plasma or cell lysates .

Q. How should researchers assess DBPC stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies by incubating DBPC at controlled temperatures (4°C, 25°C, 37°C), pH levels (4–9), and solvent systems (aqueous buffers, organic solvents). Monitor degradation via thin-layer chromatography (TLC) or HPLC-MS. Report storage recommendations in the "Experimental" section .

Q. What methods are used to study DBPC interactions with model lipid membranes?

Methodological Answer: Employ differential scanning calorimetry (DSC) to analyze phase transition behavior and fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare results with control phospholipids (e.g., DPPC) to interpret membrane fluidity changes .

Advanced Research Questions

Q. How can contradictory data in DBPC literature be systematically resolved?

Methodological Answer: Perform a systematic review using Boolean search strategies across PubMed, Scopus, and Web of Science. Apply the PRISMA framework to screen studies, assess bias via ROB-2 tool, and reconcile discrepancies by meta-analysis (if homogeneity exists) or qualitative synthesis .

Q. What experimental design considerations are critical for studying DBPC cellular uptake mechanisms?

Methodological Answer: Use fluorescently tagged DBPC (e.g., BODIPY-labeled) with confocal microscopy. Include controls for non-specific binding (e.g., excess unlabeled DBPC) and validate uptake pathways using inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis). Report cell viability data and dose-response curves .

Q. How can structure-activity relationships (SAR) for DBPC analogs be analyzed computationally?

Methodological Answer: Perform molecular dynamics (MD) simulations to compare membrane insertion efficiency of DBPC vs. analogs. Calculate free energy profiles (e.g., PMF) and correlate with experimental parameters like critical micelle concentration (CMC). Validate predictions using in vitro permeability assays .

Q. What strategies improve reproducibility of DBPC-based formulations in inter-laboratory studies?

Methodological Answer: Document batch-specific parameters (e.g., solvent purity, sonication time for liposome preparation) in supplementary materials. Share raw NMR/MS spectra and HPLC chromatograms in open-access repositories. Use standardized reference materials (e.g., NIST-certified lipids) for calibration .

Q. How should degradation products of DBPC be identified and quantified in long-term studies?

Methodological Answer: Use stability-indicating HPLC-MS methods with gradient elution. Characterize degradation products via MS/MS fragmentation and compare with synthetic standards. Report degradation kinetics (e.g., Arrhenius plots) and storage conditions minimizing hydrolysis .

Q. What methodologies are appropriate for evaluating DBPC's long-term stability in vivo?

Methodological Answer: Conduct longitudinal studies using radiolabeled DBPC (e.g., ^14C-behenic acid) in animal models. Analyze tissue distribution via scintillation counting and metabolite profiling using LC-MS. Include negative controls (e.g., non-esterified phosphatidylcholine) to distinguish DBPC-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.